(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxycarbonyl group and a nitro group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for another catalytic cycle.
In biological systems, boronic acids can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and nucleotides. This interaction is the basis for their use in biosensors and enzyme inhibition .
Comparison with Similar Compounds
(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the methoxycarbonyl and nitro substituents, making it less versatile in certain synthetic applications.
4-(Methoxycarbonyl)phenylboronic acid:
3-Formylphenylboronic acid: Contains a formyl group instead of a methoxycarbonyl group, leading to different reactivity and applications.
The presence of both the methoxycarbonyl and nitro groups in this compound makes it unique, providing specific reactivity patterns and enabling its use in a broader range of chemical transformations and applications .
Properties
IUPAC Name |
(2-methoxycarbonyl-5-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(10(14)15)4-7(6)9(12)13/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMNFFMCYDSICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.